molecular formula C9H12NNaO6S2 B12754440 N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt CAS No. 70788-51-1

N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt

Cat. No.: B12754440
CAS No.: 70788-51-1
M. Wt: 317.3 g/mol
InChI Key: JQJJNPXVDYMHCJ-UHFFFAOYSA-M
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Description

N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is a highly water-soluble aniline derivative. It is commonly used as a reagent in biochemical research and diagnostic testing due to its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt typically involves the reaction of 3-chloro-2-hydroxypropyl sulfonic acid sodium salt with aniline derivatives under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aniline derivatives .

Scientific Research Applications

N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects through its ability to participate in various chemical reactions. It acts as a substrate for enzymes, facilitating the detection of enzyme activity in biochemical assays. The molecular targets and pathways involved include the oxidation-reduction reactions and nucleophilic substitution reactions, which are essential for its use in diagnostic testing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is unique due to its high water solubility and stability, making it an ideal reagent for biochemical assays and diagnostic tests. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in scientific research .

Properties

CAS No.

70788-51-1

Molecular Formula

C9H12NNaO6S2

Molecular Weight

317.3 g/mol

IUPAC Name

sodium;3-(benzenesulfonamido)-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C9H13NO6S2.Na/c11-8(7-17(12,13)14)6-10-18(15,16)9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2,(H,12,13,14);/q;+1/p-1

InChI Key

JQJJNPXVDYMHCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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